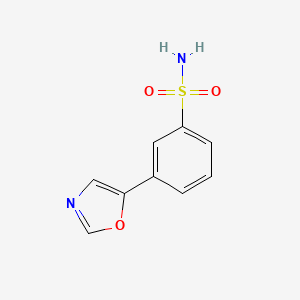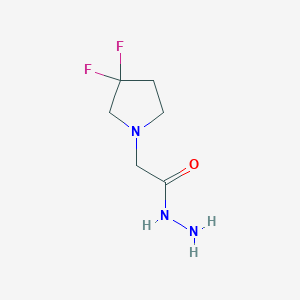
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone
Descripción general
Descripción
“1-(6-Chloro-5-methylpyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1256791-13-5 . It has a molecular weight of 169.61 and its molecular formula is C8H8ClNO . It is a solid at room temperature .
Physical And Chemical Properties Analysis
The compound “1-(6-Chloro-5-methylpyridin-3-yl)ethanone” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.83 . Its water solubility is 0.674 mg/ml .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone has been synthesized and tested for its antibacterial and antifungal properties. The compound showed significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).
Derivatization for Analytical Purposes
This chemical has been used in the derivatization of other compounds for analytical purposes. For example, a derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) for analyzing certain contaminants in drinking water has been developed, enhancing detection and quantification capabilities (C. Kubwabo, B. Stewart, Suzanne A. Gauthier, & B.R. Gauthier, 2009).
Chemical Synthesis and Modification
The compound is involved in various chemical synthesis and modification processes. It has been used in the synthesis of fluorine compounds through Grignard reactions and in the creation of Schiff base compounds with potential antibacterial activities (T. Takagi et al., 1992); (Wang, Nong, Sht, & Qi, 2008).
Insecticidal Activity
This compound has been used in the synthesis of derivatives such as 1,3,4-oxadiazoles, which are noted for their insecticidal activity. These compounds are derived from 2-chloropyridine-5-acetic acid and have shown efficacy in controlling pests (B. S. Holla et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4-2-5(3-13-7(4)9)6(14)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZNOLPCMCOGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1413725.png)




![[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol](/img/structure/B1413733.png)


![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B1413741.png)
![tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate](/img/structure/B1413742.png)



